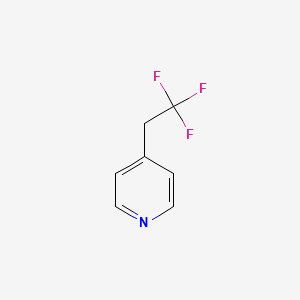

4-(2,2,2-Trifluoroethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-7(9,10)5-6-1-3-11-4-2-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSQQZWLFKXCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302119 | |

| Record name | 4-(2,2,2-Trifluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-10-3 | |

| Record name | 4-(2,2,2-Trifluoroethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2,2-Trifluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,2,2 Trifluoroethyl Pyridine

Strategies for Introducing the 2,2,2-Trifluoroethyl Moiety onto Pyridine (B92270) Rings

Direct C-H functionalization represents a highly atom-economical and efficient strategy for forming C-C bonds. In the realm of fluorinated pyridines, direct C-H trifluoromethylation has seen significant progress, with the development of radical-based methods using reagents like Togni's or Umemoto's reagents. enamine.netwikipedia.orgsigmaaldrich.comrsc.orgnih.govtcichemicals.comenamine.nettcichemicals.comtcichemicals.comnih.govrsc.org These reactions often proceed via photoredox catalysis or with the use of a stoichiometric oxidant to generate trifluoromethyl radicals. nih.govrsc.org

However, the direct C-H trifluoroethylation of a pyridine ring at the 4-position is less documented. While methods for the photocatalytic trifluoroethylation of other systems like styrenes and imidazopyridines have been developed, their application to simple pyridines is not as established. acs.orgnih.gov Research into unified ionic and radical C-4 alkylation of pyridines shows promise, but specific examples of introducing the 2,2,2-trifluoroethyl group via this C-H functionalization pathway are not prevalent. rsc.org This suggests that direct C-H trifluoroethylation of pyridine remains a challenging transformation compared to its trifluoromethylation counterpart, likely due to the different reactivity and generation methods for the trifluoroethyl radical versus the trifluoromethyl radical.

Cross-coupling reactions are a robust and widely used method for forming carbon-carbon bonds. The synthesis of 4-(2,2,2-trifluoroethyl)pyridine is effectively achieved through this strategy, typically involving the coupling of a 4-halopyridine with a trifluoroethyl-containing organometallic reagent.

The Negishi cross-coupling is a particularly powerful tool for this transformation. orgsyn.orgresearchgate.net This reaction involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide. For the synthesis of this compound, this would entail the reaction of a 4-halopyridine (e.g., 4-iodopyridine (B57791) or 4-bromopyridine) with a (2,2,2-trifluoroethyl)zinc halide. The tolerance of Negishi couplings to a wide variety of functional groups makes it a versatile choice. orgsyn.org

Similarly, the Suzuki cross-coupling, which utilizes an organoboron reagent, can be employed. This would involve coupling a 4-halopyridine with a 2,2,2-trifluoroethylboronic acid or its corresponding ester.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules like substituted pyridines. acsgcipr.org Several well-known MCRs for pyridine synthesis include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions. acsgcipr.org

While MCRs are extensively used for synthesizing a variety of substituted pyridines, specific examples leading to the formation of this compound are not widely reported in the literature. The general strategy would involve the use of a building block that already contains the 2,2,2-trifluoroethyl group. For instance, a modified Hantzsch synthesis could theoretically employ a β-ketoester bearing a 2,2,2-trifluoroethyl substituent. The development of such MCRs represents a potential area for future research, offering a convergent and efficient pathway to the target molecule.

Precursor Design and Synthesis for this compound

The success of cross-coupling strategies hinges on the availability of suitable precursors.

Pyridine Precursors: The most common precursors are 4-halopyridines.

4-Iodopyridine: This precursor can be synthesized in good yield from the commercially available 4-aminopyridine (B3432731) via a Sandmeyer-type reaction. Diazotization of the amine with sodium nitrite (B80452) in the presence of an acid like hydrofluoric acid, followed by treatment with potassium iodide, affords 4-iodopyridine.

4-Bromopyridine: While also commercially available, it can be synthesized through similar halogen exchange or diazotization routes.

2,2,2-Trifluoroethyl Building Blocks:

(2,2,2-Trifluoroethyl)zinc Halides: These Negishi reagents are typically prepared in situ. The reaction of 2,2,2-trifluoroethyl iodide or bromide with activated zinc metal (e.g., Rieke zinc or zinc dust activated with 1,2-dibromoethane) generates the desired organozinc reagent. mdpi.comorgsyn.org

2,2,2-Trifluoroethylboronic Acids/Esters: For Suzuki couplings, the corresponding boronic acid or a more stable ester derivative (e.g., a pinacol (B44631) ester) is required. These can be prepared from the corresponding Grignard reagent or organolithium species by reaction with a trialkyl borate, followed by hydrolysis.

2,2,2-Trifluoroethyl Halides: The starting point for the organometallic reagents, 2,2,2-trifluoroethyl iodide and bromide, can be prepared from 2,2,2-trifluoroethanol, which is produced industrially. google.comgoogle.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the synthesis of this compound, particularly via cross-coupling reactions, are highly dependent on the optimization of several key parameters.

For a Negishi coupling between a 4-halopyridine and a (2,2,2-trifluoroethyl)zinc halide, critical factors include:

Catalyst System: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the phosphine (B1218219) ligand is crucial. Bulky, electron-rich phosphine ligands can often improve reaction efficiency and prevent side reactions.

Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are typically used.

Temperature: Reactions are often run at room temperature or with gentle heating to drive the reaction to completion.

The following interactive table illustrates a hypothetical optimization of a Negishi coupling for the synthesis of this compound based on general principles.

Table 1: Hypothetical Optimization of Negishi Coupling for this compound Synthesis This table is illustrative and based on general principles of Negishi coupling optimization.

| Entry | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5 mol%) | - | THF | 60 | 55 |

| 2 | Pd₂(dba)₃ (2.5 mol%) | P(o-tol)₃ (10 mol%) | THF | 60 | 68 |

| 3 | Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | Dioxane | 80 | 75 |

| 4 | Pd₂(dba)₃ (2.5 mol%) | XPhos (10 mol%) | Toluene | 80 | 82 |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. nih.govacs.orgresearchgate.net

Catalysis: The use of highly efficient catalysts, even at low loadings, minimizes waste. Iron-catalyzed cyclizations for pyridine synthesis represent a greener alternative to palladium. wikipedia.org

Solvent Choice: Utilizing greener solvents, such as water or ethanol, or performing reactions under solvent-free conditions can significantly improve the environmental profile of a synthesis. biosynce.com Pyridine itself can sometimes act as both a solvent and a catalyst, enhancing reaction efficiency. biosynce.com

Energy Efficiency: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in the preparation of pyridine derivatives, thereby saving energy compared to conventional heating methods. nih.govacs.orgresearchgate.net

Atom Economy: Multicomponent reactions are inherently green as they maximize the incorporation of atoms from the starting materials into the final product, generating minimal waste. acsgcipr.orgnih.govacs.orgresearchgate.net Designing an MCR for this compound would be a significant step towards a more sustainable synthesis.

Catalytic Systems for Sustainable Synthesis

The development of catalytic systems is crucial for the sustainable synthesis of this compound, aiming for high efficiency, selectivity, and the use of less hazardous reagents. While specific catalytic data for the direct synthesis of this compound is not extensively detailed in publicly available literature, general principles of fluoroalkylation and pyridine functionalization suggest potential catalytic approaches.

Research into the synthesis of analogous trifluoromethylated pyridines often involves transition metal catalysts. For instance, cobalt-catalyzed [2+2+2] cycloaddition reactions have been effectively used to construct multi-substituted pyridine rings, including those with trifluoromethyl groups. This methodology offers a practical and cost-effective approach due to the abundance and low toxicity of cobalt compared to precious metals like rhodium. Such cycloaddition strategies could potentially be adapted for the synthesis of this compound by utilizing appropriately substituted diyne and nitrile precursors.

Another avenue for catalytic synthesis involves the cross-coupling of pyridine derivatives with trifluoroethylating agents. Catalytic systems, often based on palladium or copper, are widely employed for the formation of carbon-carbon bonds. The challenge lies in the selective functionalization of the 4-position of the pyridine ring.

A summary of potential, though not explicitly documented for this specific compound, catalytic approaches is presented below:

| Catalyst System | Precursors | General Reaction Conditions | Potential for Sustainability |

| Cobalt-based catalysts | Trifluoroethyl-substituted diynes and nitriles | Moderate temperatures, organic solvents | Use of an earth-abundant metal |

| Palladium or Copper catalysts | 4-Halopyridine, Trifluoroethylating agent | Varies with specific catalyst and reagents | Potential for high selectivity and yield |

| Brønsted or Lewis acid catalysts | Building block precursors for ring formation | Generally mild conditions | Metal-free catalysis |

Environmentally Benign Solvent Systems and Alternative Reaction Media

The choice of solvent is a critical factor in developing environmentally benign synthetic processes. Traditional organic solvents often pose environmental and health risks. Consequently, research efforts are directed towards finding safer alternatives for the synthesis of compounds like this compound.

While specific examples for the synthesis of this compound in green solvents are not readily found in the literature, general trends in green chemistry point towards several promising options:

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green synthesis. However, the low solubility of many organic reactants can be a limitation. The use of phase-transfer catalysts or surfactants can sometimes overcome this issue.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent with tunable properties. It can be an excellent medium for certain catalytic reactions, and product separation is simplified by returning the CO₂ to its gaseous state.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. Their properties can be tailored by modifying the cation and anion, potentially leading to enhanced reaction rates and selectivity.

Solvent-free Reactions: Conducting reactions without a solvent, for instance by grinding solids together (mechanochemistry), represents the greenest approach as it eliminates solvent waste entirely.

The application of these environmentally benign solvent systems to the synthesis of this compound would require dedicated research to optimize reaction conditions and evaluate their feasibility and efficiency.

Reactivity and Transformation Pathways of 4 2,2,2 Trifluoroethyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. This deactivation is further intensified in 4-(2,2,2-trifluoroethyl)pyridine by the potent inductive effect of the trifluoroethyl group.

In the rare instances that EAS reactions on pyridine occur, they require harsh conditions and proceed with a preference for substitution at the 3- and 5-positions (meta-directing). researchgate.netwikipedia.orgnih.gov This is because the cationic intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized by placing a positive charge on the already electron-deficient nitrogen atom. For this compound, electrophilic attack would be directed to the 3- and 5-positions, which are meta to the nitrogen and ortho to the deactivating trifluoroethyl group.

Standard EAS reactions and their expected outcomes with this compound are summarized below:

| Reaction | Reagents & Conditions | Expected Product(s) | Remarks |

| Nitration | HNO₃/H₂SO₄, high temp. | 3-Nitro-4-(2,2,2-trifluoroethyl)pyridine | Extremely harsh conditions are required. Under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring. nih.govnih.govquora.com |

| Halogenation | X₂/FeX₃ or oleum | 3-Bromo- or 3-Chloro-4-(2,2,2-trifluoroethyl)pyridine | Requires high temperatures. |

| Sulfonation | SO₃/H₂SO₄ (oleum), high temp. | This compound-3-sulfonic acid | Very low yields are expected due to severe deactivation and potential for N-sulfonation. nih.gov |

| Friedel-Crafts | R-X/AlCl₃ or RCO-X/AlCl₃ | No reaction | Generally not feasible as the Lewis acid catalyst (e.g., AlCl₃) coordinates with the basic nitrogen atom, leading to strong deactivation of the ring. researchgate.netstackexchange.com |

To circumvent the low reactivity of the pyridine core, a common strategy is the conversion to the corresponding pyridine-N-oxide. The N-oxide group is activating and directs electrophiles to the 4-position. acs.org However, since the 4-position is already substituted in the target molecule, this strategy would primarily lead to substitution at the 2- and 6-positions.

Nucleophilic Substitution Reactions and Regiochemical Considerations

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. wikipedia.org The reaction is greatly facilitated by electron-withdrawing substituents that can stabilize the negative charge of the intermediate Meisenheimer complex. researchgate.net The 2,2,2-trifluoroethyl group at the 4-position strongly activates the ring for such transformations.

Nucleophilic attack on substituted pyridines preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the resulting anionic intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. quora.comstackexchange.comyoutube.com For a substrate like 2-halo-4-(2,2,2-trifluoroethyl)pyridine, nucleophilic attack is highly favored at the 2-position.

A classic example of nucleophilic substitution on a pyridine ring is the Chichibabin reaction, which involves amination with sodium amide (NaNH₂). wikipedia.orgslideshare.net This reaction typically installs an amino group at the 2-position. wikipedia.org For this compound, the Chichibabin reaction would be expected to yield 2-amino-4-(2,2,2-trifluoroethyl)pyridine, as the trifluoroethyl group enhances the electrophilicity of the ortho carbons.

| Reaction Type | Substrate Example | Nucleophile | Product Example | Regiochemistry |

| SNAr | 2-Chloro-4-(2,2,2-trifluoroethyl)pyridine | RO⁻, R₂NH, RS⁻ | 2-Alkoxy-4-(2,2,2-trifluoroethyl)pyridine | Attack at C2 (or C6) is favored due to stabilization of the intermediate by both the ring nitrogen and the C4-substituent. |

| Chichibabin Reaction | This compound | NaNH₂ | 2-Amino-4-(2,2,2-trifluoroethyl)pyridine | Direct amination at the C2-position with hydride elimination. wikipedia.org |

Radical Functionalization Reactions Involving the 2,2,2-Trifluoroethyl Group and Pyridine Ring

Radical reactions offer alternative pathways for the functionalization of both the pyridine ring and the trifluoroethyl side chain. The high reactivity of radical species can often overcome the inherent electronic biases of the substrate.

Recent advances have enabled the meta-selective C-H functionalization of pyridines through a redox-neutral dearomatization-rearomatization strategy. This approach allows for the introduction of various functional groups, including trifluoromethyl groups, at the 3-position of the pyridine ring with high regioselectivity. researchgate.netnih.gov Another method for achieving 3-position-selective trifluoromethylation involves the nucleophilic activation of the pyridine ring via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. chemrxiv.orgacs.org

The trifluoroethyl group itself can be involved in radical processes. For instance, palladium-catalyzed Heck-type reactions have been developed for secondary trifluoromethylated alkyl bromides, proceeding through a radical intermediate. nih.govnih.gov This suggests that derivatives of this compound could potentially undergo transformations at the side chain via radical pathways.

Transition Metal-Catalyzed Transformations of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated derivatives of this compound are excellent substrates for these transformations. rsc.orgnih.govnih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is widely used. A substrate such as 2-bromo-4-(2,2,2-trifluoroethyl)pyridine could be coupled with various aryl or vinyl boronic acids to generate more complex structures. researchgate.netrsc.org Pyridine sulfinates, which can be prepared from the corresponding pyridines, have also emerged as effective coupling partners in palladium-catalyzed reactions. tcichemicals.com

The Mizoroki-Heck reaction, involving the coupling of an unsaturated halide with an alkene, provides another avenue for C-C bond formation. wikipedia.orgmdpi.com A halogenated this compound could serve as the halide component in this reaction.

| Coupling Reaction | Substrate Example | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | 2-Bromo-4-(2,2,2-trifluoroethyl)pyridine | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl-4-(2,2,2-trifluoroethyl)pyridine |

| Mizoroki-Heck | 2-Iodo-4-(2,2,2-trifluoroethyl)pyridine | Alkene (e.g., Styrene) | Pd(OAc)₂, Base (e.g., Et₃N) | 2-Alkenyl-4-(2,2,2-trifluoroethyl)pyridine |

Organocatalytic Applications and Reactivity

The pyridine motif is a common feature in organocatalysts, often acting as a basic site. However, the strongly electron-withdrawing 2,2,2-trifluoroethyl group significantly reduces the basicity and nucleophilicity of the nitrogen atom in this compound. This property makes it a candidate for use as a non-nucleophilic base in certain catalytic cycles where the basicity is sufficient to deprotonate a substrate without competing nucleophilic attack.

While direct applications of this compound as a catalyst are not widely reported, related structures have shown utility. For example, chiral 4-arylpyridine-N-oxides have been employed as efficient catalysts in asymmetric N-acylative kinetic resolutions. acs.org Furthermore, substituted pyridines like 2-dimethylaminopyridine (B146746) (DMAP) are known to catalyze reactions such as the Pechmann condensation for the synthesis of 4-trifluoromethyl-2-pyrones. rsc.org The reduced nucleophilicity of the nitrogen in this compound could be advantageous in preventing catalyst inhibition or side reactions in specific organocatalytic systems.

Acid-Base Properties and Protonation Equilibria of the Pyridine Nitrogen

The basicity of the pyridine nitrogen is a fundamental property that influences its reactivity and physical properties. This basicity is quantified by the pKa of its conjugate acid, the pyridinium (B92312) ion. For pyridine itself, the pKa is approximately 5.2.

The presence of the strongly electron-withdrawing 2,2,2-trifluoroethyl group at the 4-position significantly decreases the electron density on the nitrogen atom through a powerful inductive effect (-I effect). This reduction in electron density makes the lone pair on the nitrogen less available for protonation, thereby decreasing the basicity of the molecule.

Mechanistic Elucidations of Reactions Involving 4 2,2,2 Trifluoroethyl Pyridine

Kinetic Investigations and Rate Determining Steps

No specific research data found on the kinetic investigations or rate-determining steps for reactions involving 4-(2,2,2-Trifluoroethyl)pyridine as a reactant.

Identification and Characterization of Reaction Intermediates

No specific research data found on the identification and characterization of reaction intermediates in reactions of this compound.

Stereochemical Analysis of Reaction Products and Pathways

No specific research data found regarding the stereochemical analysis of products and pathways from reactions involving this compound.

Synergistic Experimental and Computational Mechanistic Studies

No specific synergistic experimental and computational mechanistic studies for reactions of this compound were found in the available literature.

Advanced Spectroscopic and Analytical Characterization of 4 2,2,2 Trifluoroethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 4-(2,2,2-trifluoroethyl)pyridine. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a thorough characterization of the molecule's framework.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring exhibit characteristic chemical shifts. The protons at the 2 and 6 positions are typically found at a lower field (higher ppm) than those at the 3 and 5 positions due to the electron-withdrawing effect of the nitrogen atom. The ethyl group's methylene (B1212753) protons (-CH₂-) appear as a quartet due to coupling with the three adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon backbone. The carbon atoms of the pyridine ring have distinct resonances. The trifluoromethyl group (-CF₃) appears as a quartet due to the coupling between the carbon and the three fluorine atoms. Similarly, the methylene carbon signal is split into a quartet by the adjacent fluorine atoms.

¹⁹F NMR is particularly useful for fluorinated compounds. In the case of this compound, the three fluorine atoms of the trifluoromethyl group are equivalent, resulting in a single signal that is split into a triplet by the two neighboring methylene protons. The chemical shift of this signal is a key identifier for the -CF₃ group. For instance, the ¹⁹F NMR spectrum of 4-(2,2,2-trifluoroethyl)benzonitrile (B14134087) shows a triplet at approximately -65.57 ppm. rsc.org

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | δ 8.5 (approx.) | Doublet | ~6 |

| ¹H | δ 7.3 (approx.) | Doublet | ~6 |

| ¹H | δ 3.5 (approx.) | Quartet | ~11 |

| ¹³C | δ 150 (approx.) | Singlet | - |

| ¹³C | δ 124 (approx.) | Singlet | - |

| ¹³C | δ 149 (approx.) | Singlet | - |

| ¹³C | δ 35 (approx.) | Quartet | ~32 |

| ¹³C | δ 124 (approx.) | Quartet | ~277 |

| ¹⁹F | δ -65 (approx.) | Triplet | ~11 |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions. rsc.orgfluorine1.ru

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within this compound. nih.govaps.org These two methods are often used in a complementary fashion to obtain a complete vibrational profile of a molecule. researchgate.netnih.gov

The FT-IR spectrum of this compound is characterized by several key absorption bands. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring produce a series of bands in the 1600-1400 cm⁻¹ range. aps.org The most prominent features in the IR spectrum are the intense C-F stretching bands of the trifluoromethyl group, which dominate the 1300-1100 cm⁻¹ region.

Raman spectroscopy provides complementary data. While C-F bonds are strong absorbers in the infrared, they often produce weak signals in Raman spectra. Conversely, the symmetric vibrations of the pyridine ring, which may be weak in the IR, are often strong in the Raman spectrum. This allows for a more confident assignment of all vibrational modes. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 |

| Aliphatic C-H Stretch | 2960 |

| Pyridine Ring Stretch | 1610 |

| Pyridine Ring Stretch | 1420 |

| C-F Stretch | 1280 |

| C-F Stretch | 1160 |

| Pyridine Ring Breathing | 1000 |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of this compound and for analyzing its fragmentation patterns. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the unambiguous determination of the elemental composition. acs.orgacs.org

In electron ionization (EI) mass spectrometry, this compound will typically exhibit a clear molecular ion peak. The fragmentation of the molecule often involves the loss of a fluorine atom, a trifluoromethyl radical, or the entire trifluoroethyl group. A common fragmentation pathway is the cleavage of the bond between the methylene group and the pyridine ring, which results in the formation of a stable pyridylmethyl cation. sapub.org Softer ionization techniques like electrospray ionization (ESI) are also utilized, particularly for derivatives, and often show the protonated molecule [M+H]⁺ as the most abundant ion. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

For derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides the definitive three-dimensional molecular structure. figshare.comresearchgate.netresearchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's geometry in the solid state.

Crystallographic studies can also reveal crucial information about the intermolecular interactions that dictate how molecules pack together in a crystal lattice. These interactions can include hydrogen bonding, halogen bonding, and π-π stacking. The fluorine atoms of the trifluoromethyl group are known to participate in various non-covalent interactions, which can significantly influence the crystal packing arrangement.

Circular Dichroism and Optical Rotatory Dispersion for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are indispensable for the analysis of chiral molecules. nih.govnih.gov While this compound itself is not chiral, these methods are vital for studying its chiral derivatives. aps.org

When a chiral center is introduced into a derivative of this compound, the resulting enantiomers will interact differently with circularly polarized light. CD spectroscopy measures this differential absorption of left and right circularly polarized light as a function of wavelength. ORD, on the other hand, measures the rotation of the plane of linearly polarized light. These techniques are essential for determining the enantiomeric purity and absolute configuration of chiral compounds.

Theoretical Chemistry and Computational Investigations of 4 2,2,2 Trifluoroethyl Pyridine

Quantum Chemical Calculations for Electronic Structure, Bonding, and Stability

Quantum chemical calculations are fundamental to elucidating the electronic structure of 4-(2,2,2-trifluoroethyl)pyridine. Methods such as Hartree-Fock and post-Hartree-Fock calculations can be employed to model the electron distribution and orbital energies. The presence of the electron-withdrawing trifluoroethyl group significantly influences the electronic properties of the pyridine (B92270) ring. This substitution affects the aromaticity and the electron density on the nitrogen atom, which in turn governs the molecule's basicity and its interaction with other chemical species.

The bonding in this compound is characterized by the covalent framework of the pyridine ring and the trifluoroethyl side chain. Computational analyses can quantify bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. The stability of the molecule can be assessed by calculating its total electronic energy and comparing it to related isomers or conformers. These calculations often reveal the most stable geometric arrangement of the atoms.

Density Functional Theory (DFT) Studies on Molecular Geometry and Energetics

Density Functional Theory (DFT) has become a principal tool for investigating the molecular geometry and energetics of organic molecules like this compound. researchgate.net DFT methods, particularly with hybrid functionals such as B3LYP, offer a balance between computational cost and accuracy. dergipark.org.trresearchgate.net

Geometric optimization using DFT allows for the precise determination of the molecule's equilibrium structure. For this compound, key parameters include the bond lengths within the pyridine ring, the C-C and C-F bond lengths in the trifluoroethyl group, and the bond connecting the side chain to the aromatic ring.

Table 1: Predicted Geometrical Parameters of this compound using DFT (Note: The following data is illustrative and based on typical values from DFT calculations on similar molecules.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-N (ring) | 1.34 Å |

| C-C (ring) | 1.39 Å | |

| C-C (side chain) | 1.52 Å | |

| C-F | 1.35 Å | |

| Bond Angles | C-N-C (ring) | 117° |

| N-C-C (ring) | 124° | |

| C-C-C (side chain) | 112° | |

| F-C-F | 108° |

Energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy can also be computed. These values are crucial for understanding the thermodynamic stability of the molecule. Furthermore, DFT can be used to explore the potential energy surface, identifying different conformers and the energy barriers between them.

Computational Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations can help in the assignment of signals in experimental NMR spectra. The electron-withdrawing nature of the trifluoromethyl group is expected to cause a downfield shift for the protons and carbons of the pyridine ring.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. These calculations yield a set of normal modes, each with a characteristic frequency and intensity, which correspond to the peaks observed in the experimental IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values. Key vibrational modes would include the C-H stretching of the pyridine ring, the C-F stretching modes of the trifluoroethyl group, and the ring breathing modes. dergipark.org.tr

Table 2: Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and based on typical values from DFT calculations.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 2980-2900 |

| C=C/C=N Stretch (Ring) | 1600-1450 |

| C-F Stretch | 1350-1100 |

| Ring Breathing | ~1000 |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms at the molecular level. For this compound, this could involve studying its synthesis or its participation in further chemical transformations. By modeling the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

The characterization of transition states is particularly important as it provides information about the energy barrier of a reaction (activation energy), which determines the reaction rate. Frequency calculations are used to confirm the nature of a stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This type of analysis can be crucial in understanding, for example, the mechanism of nucleophilic substitution on the pyridine ring or reactions involving the trifluoroethyl side chain. acs.org

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.netnih.gov The MEP map visually represents the electrostatic potential on the surface of the molecule, with different colors indicating regions of varying potential.

For this compound, the MEP would show a region of negative potential (typically colored red) around the nitrogen atom due to its lone pair of electrons, indicating its susceptibility to electrophilic attack or protonation. nih.govaip.org Conversely, the hydrogen atoms of the pyridine ring and the region around the electron-deficient trifluoromethyl group would exhibit positive potential (typically colored blue), suggesting these as sites for nucleophilic attack. The MEP analysis provides a qualitative prediction of how the molecule will interact with other charged or polar species. rsc.org

Prediction and Evaluation of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and extended π-electron systems can exhibit non-linear optical (NLO) properties. The presence of the electron-donating pyridine ring (relative to the substituent) and the strongly electron-withdrawing trifluoroethyl group in this compound suggests it may possess NLO activity.

Computational methods can be used to calculate the molecular hyperpolarizability (β), which is a measure of the NLO response. DFT calculations are commonly employed for this purpose. A large hyperpolarizability value indicates a significant NLO effect. The results of these calculations can guide the design of new materials with enhanced NLO properties for applications in optoelectronics and photonics.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(1-Aminoethyl)pyridine |

| 2-(Trifluoromethyl)pyridine |

| Pyridine |

| 2-Aminopyridine |

| 3-Aminopyridine |

| 4-Aminopyridine (B3432731) |

| 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine |

| 4-Bromo-2-(trifluoromethyl)pyridine |

| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine |

| 2-[2,4-Difluoro-3-(trifluoromethyl)phenyl]pyridine |

| 2,3,5-DCTF (3,5-dichloro-5-(trifluoromethyl) pyridine) |

| 2,5-CTF |

| 2,3-CTF |

| Flonicamid |

| Sorafenib |

Derivatization Strategies for Synthetic Applications of 4 2,2,2 Trifluoroethyl Pyridine

Functionalization of the Pyridine (B92270) Heterocyclic Ring System

The pyridine ring of 4-(2,2,2-trifluoroethyl)pyridine is susceptible to a variety of functionalization reactions, including electrophilic and nucleophilic substitutions, as well as modern C-H activation strategies. The electron-withdrawing nature of the trifluoroethyl group significantly influences the reactivity and regioselectivity of these transformations.

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the inherent electron-deficient nature of the heterocycle, which is further exacerbated by the inductive effect of the trifluoroethyl group. Consequently, these reactions typically require harsh conditions. When successful, substitution is directed to the C-3 and C-5 positions, which are meta to the nitrogen atom and the activating group.

In contrast, nucleophilic aromatic substitution (SNAr) is more facile and occurs preferentially at the C-2 and C-6 positions (ortho to the nitrogen). The presence of a good leaving group at these positions is a prerequisite for such reactions. For instance, a common strategy involves the initial C-H fluorination of the pyridine ring at the position alpha to the nitrogen, followed by nucleophilic displacement of the fluoride (B91410). nih.govacs.org This two-step process allows for the introduction of a wide range of nucleophiles, including those based on nitrogen, oxygen, and sulfur.

Modern C-H functionalization techniques offer a direct and atom-economical approach to derivatize the pyridine ring. Metal-catalyzed C-H activation, often employing palladium or rhodium catalysts, has been utilized for the regioselective introduction of various functional groups. thieme-connect.de The regioselectivity can often be controlled by the choice of directing group on the pyridine ring. For instance, the use of temporary directing groups can enable functionalization at positions that are typically difficult to access. Recent advancements have even demonstrated directing-group-free, meta-selective C-H functionalization of pyridines. thieme-connect.de

A summary of common functionalization reactions on the pyridine ring is presented in the table below.

| Reaction Type | Position(s) | Reagents and Conditions | Product Type |

| Electrophilic Aromatic Substitution | C-3, C-5 | Strong acids, high temperatures | Halogenated, nitrated, or sulfonated pyridines |

| Nucleophilic Aromatic Substitution | C-2, C-6 | Nucleophile, base (if necessary) | Substituted pyridines (amines, ethers, thioethers, etc.) |

| C-H Fluorination/SNAr | C-2 | AgF₂, then nucleophile | 2-Substituted pyridines |

| Metal-Catalyzed C-H Activation | Various | Transition metal catalyst, directing group (optional) | Arylated, alkylated, or acylated pyridines |

Chemical Modifications of the 2,2,2-Trifluoroethyl Side Chain

Direct chemical modification of the highly stable 2,2,2-trifluoroethyl side chain presents a significant synthetic challenge due to the strength of the C-F bonds. However, recent advances in C-F bond activation have opened new avenues for the derivatization of this moiety.

One of the primary transformations of a trifluoromethyl group, which can be conceptually extended to the trifluoroethyl group, is its conversion to a methyl group through trihydrodefluorination. Electrochemical methods utilizing silyl (B83357) cations as fluoride abstractors have shown promise in breaking the strong C-F bonds of trifluoromethylarenes under mild conditions. acs.org This transformation, if applied to this compound, would yield 4-ethylpyridine (B106801), providing a route to a different class of derivatives.

While specific examples of partial reduction or functionalization of the 2,2,2-trifluoroethyl group on a pyridine ring are scarce in the literature, the generation of a difluoro-ethenyl group via elimination of HF is a plausible transformation under specific basic conditions. This would introduce a reactive double bond that could be further functionalized through various addition reactions.

The table below outlines potential, albeit less documented, modifications of the trifluoroethyl side chain.

| Reaction Type | Product Type | Potential Reagents and Conditions |

| Trihydrodefluorination | 4-Ethylpyridine | Electrochemical reduction, silyl cation mediator |

| HF Elimination | 4-(2,2-Difluoro-ethenyl)pyridine | Strong, non-nucleophilic base |

It is important to note that research in this specific area is ongoing, and the development of new methods for the selective modification of the trifluoroethyl group is a key objective in synthetic organic chemistry.

Regioselective and Chemoselective Derivatization Approaches for Complex Scaffolds

The construction of complex molecules based on the this compound scaffold often requires highly regioselective and chemoselective derivatization strategies. This is particularly crucial when multiple reactive sites are present in the molecule.

Regioselectivity in the functionalization of the pyridine ring can be achieved through several methods. The inherent electronic properties of the ring direct electrophiles to the C-3/C-5 positions and nucleophiles to the C-2/C-6 positions. However, for more precise control, especially in polysubstituted pyridines, the use of directing groups is a powerful strategy. These groups can guide a metal catalyst to a specific C-H bond, enabling its selective functionalization. For instance, the regioselective metalation of pyridines using TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl, allows for functionalization at specific positions depending on the other substituents on the ring. thieme-connect.denih.gov

Chemoselectivity becomes paramount when a molecule contains multiple functional groups or different halogen atoms that can participate in cross-coupling reactions. For example, in a dihalopyridine derivative, the selective reaction at one halogen over the other can be achieved by carefully choosing the catalyst, ligands, and reaction conditions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are instrumental in this regard. The differential reactivity of C-Br versus C-Cl bonds is often exploited to achieve sequential functionalization.

The following table provides examples of regioselective and chemoselective derivatization strategies.

| Starting Material | Reaction Type | Reagents and Conditions | Product | Regio/Chemoselectivity |

| 3-Chloro-2-ethoxypyridine | Lithiation/Transmetalation/Pyridyne formation | n-BuLi, RMgBr·LiCl, then electrophile | 3,4-Difunctionalized pyridines | Regioselective functionalization at C-3 and C-4 via a 3,4-pyridyne intermediate. nih.gov |

| Substituted Pyridines | Directed Metalation | TMPMgCl·LiCl, then electrophile | Regioselectively functionalized pyridines | The directing group controls the site of metalation. thieme-connect.de |

| Dihalopyridines | Sequential Cross-Coupling | Pd catalyst, different boronic acids/amines | Polysubstituted pyridines | Exploits the differential reactivity of halogen atoms. |

The development of these selective derivatization strategies is crucial for the efficient synthesis of complex and biologically active molecules derived from this compound.

Coordination Chemistry of 4 2,2,2 Trifluoroethyl Pyridine As a Ligand

Synthesis and Characterization of Metal Complexes and Supramolecular Assemblies

The synthesis of metal complexes with 4-(2,2,2-trifluoroethyl)pyridine is expected to follow established protocols for other pyridine-based ligands. These methods typically involve the direct reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants, the nature of the metal ion and its counter-anion, and the reaction conditions will likely dictate the final product, which could range from simple discrete coordination compounds to more complex supramolecular assemblies. nih.gov

For instance, the reaction of this compound with palladium(II) salts like PdCl₂(PhCN)₂ or Pd(NO₃)₂ would likely yield square planar complexes. nih.gov Based on studies of other 4-substituted pyridines, one could anticipate the formation of di- and tetrasubstituted complexes with general formulas [PdL₂X₂] (where L is the pyridine (B92270) ligand and X is an anionic ligand like Cl⁻) or [PdL₄]²⁺.

Characterization of these hypothetical complexes would employ a standard suite of analytical techniques:

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and potentially metal-specific NMR would be crucial for elucidating the structure in solution. Coordination to a metal center typically induces downfield shifts in the ¹H NMR signals of the pyridine protons.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring upon coordination would provide evidence of metal-ligand bond formation.

Mass Spectrometry: This would be used to confirm the molecular weight and composition of the complexes.

While no specific synthesis for this compound itself is readily found in broad searches, methods for creating related compounds, such as the reaction of alkyl halides with magnesium in pyridine for 4-alkylpyridines rsc.org or multi-step syntheses for trifluoromethylpyridines researchgate.netgoogle.comresearchgate.net, suggest that its preparation is feasible from appropriate starting materials.

Ligand Binding Modes, Coordination Geometries, and Stereochemical Impact

As a monodentate ligand, this compound is expected to coordinate to metal centers exclusively through the nitrogen atom of the pyridine ring. The coordination geometry would be primarily determined by the electronic configuration and coordination preferences of the metal ion.

Expected Coordination Geometries:

Square Planar: For d⁸ metals like Pd(II), Pt(II), and Au(III).

Tetrahedral: For d¹⁰ metals like Cu(I) and Zn(II).

Octahedral: For a wide range of transition metals, including Cr(III), Co(II), and Ru(II), often forming complexes of the type [ML₄X₂] or [ML₆]ⁿ⁺. mdpi.com

The 4-(2,2,2-trifluoroethyl) substituent is not expected to directly participate in coordination. However, its steric bulk will influence the packing of ligands around the metal center. In complexes with multiple ligands, such as a hypothetical [M(L)₄Cl₂], the ligands will arrange themselves to minimize steric hindrance. This could affect the orientation of the pyridine rings relative to the coordination plane. The 2,2,2-trifluoroethyl group is sterically more demanding than a trifluoromethyl group but may have a comparable steric footprint to a propyl or isobutyl group. researchgate.net This steric influence could play a role in the formation of specific isomers or control access to the metal center in catalytic applications.

Influence of the 2,2,2-Trifluoroethyl Substituent on Metal Coordination Properties

The electronic and steric properties of the 4-(2,2,2-trifluoroethyl) substituent are critical to predicting its influence on the coordination properties of the ligand.

Electronic Effects: The -CH₂CF₃ group is strongly electron-withdrawing due to the powerful inductive effect (-I) of the three fluorine atoms. This effect is transmitted through the methylene (B1212753) (-CH₂-) spacer to the pyridine ring. Consequently, the electron density on the pyridine nitrogen will be reduced compared to pyridine or 4-alkylpyridines. This makes this compound a weaker Lewis base. The basicity is expected to be intermediate between that of 4-ethylpyridine (B106801) (a stronger base than pyridine) and 4-(trifluoromethyl)pyridine (B1295354) (a significantly weaker base). This modulation of basicity will directly affect the strength of the metal-ligand bond.

Steric Effects: The 2,2,2-trifluoroethyl group possesses a greater steric profile than a simple methyl, ethyl, or even a trifluoromethyl group. researchgate.net This increased bulk can influence the stability of complexes with a high coordination number. For example, the formation of hexacoordinate complexes might be less favorable than for smaller ligands. This steric hindrance can also provide a kinetic barrier to ligand substitution reactions, potentially increasing the stability of the resulting complexes.

The interplay of these electronic and steric effects is crucial. While the electron-withdrawing nature might weaken the M-N bond, the steric bulk could encapsulate the metal center, providing a stable coordination environment.

Table 1: Comparison of Properties for Pyridine and Related 4-Substituted Analogues

| Compound | Substituent | Electronic Effect | Predicted Basicity (pKa of conjugate acid) | Steric Hindrance |

| Pyridine | -H | Neutral | ~5.2 | Low |

| 4-Ethylpyridine | -CH₂CH₃ | Electron-donating (+I) | ~6.0 | Moderate |

| This compound | -CH₂CF₃ | Electron-withdrawing (-I) | Predicted: 3.5 - 4.5 | High |

| 4-(Trifluoromethyl)pyridine | -CF₃ | Strongly electron-withdrawing (-I, -M) | ~3.4 nih.gov | Moderate |

This table includes predicted values for this compound based on trends from analogous compounds.

Catalytic Applications of this compound Metal Complexes

Metal complexes are pivotal as catalysts in a vast array of organic reactions. numberanalytics.com Pyridine-containing complexes, particularly those of palladium, are well-known for their activity in cross-coupling reactions. acs.org While no catalytic data exists specifically for this compound complexes, we can infer potential applications.

The electronic properties of the ligand are key to tuning the reactivity of the metal center. The electron-withdrawing nature of the 4-(2,2,2-trifluoroethyl) group would make the metal center more electrophilic. This can be advantageous in several catalytic processes:

Cross-Coupling Reactions: In reactions like Suzuki-Miyaura and Heck couplings, palladium complexes with electron-deficient pyridine ligands have shown high efficiency. The increased electrophilicity of the palladium center can facilitate the oxidative addition step, which is often rate-determining.

Oxidation Catalysis: A more electron-poor metal center is generally a stronger oxidant. Therefore, complexes of this compound could be effective catalysts for oxidation reactions.

Polymerization/Oligomerization: In olefin polymerization, the ligand's electronic and steric profile can influence the catalyst's activity and the properties of the resulting polymer. mdpi.com The specific combination of steric bulk and electron-withdrawing character in this compound could lead to catalysts with unique selectivity.

The steric bulk of the ligand could also be beneficial, potentially promoting reductive elimination (the product-forming step in many cross-coupling cycles) and enhancing catalyst stability by preventing catalyst decomposition pathways like dimerization.

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

| Metal | Reaction Type | Potential Advantage of the Ligand |

| Palladium (Pd) | Suzuki-Miyaura Coupling | Enhanced oxidative addition due to electron-poor metal center. |

| Palladium (Pd) | Heck Coupling | Increased catalyst stability and activity. |

| Ruthenium (Ru) | Olefin Metathesis | Fine-tuning of catalyst reactivity and stability. |

| Cobalt (Co) / Chromium (Cr) | Oligomerization/Polymerization | Control over polymer microstructure due to steric/electronic effects. mdpi.com |

| Iridium (Ir) / Rhodium (Rh) | Hydrogenation | Modulation of catalytic activity and selectivity. |

This table is illustrative and based on known applications of analogous pyridine complexes.

Conclusion and Future Perspectives in 4 2,2,2 Trifluoroethyl Pyridine Research

Summary of Key Research Avenues and Contributions

A thorough search of scientific databases and chemical literature yields no significant body of research dedicated to 4-(2,2,2-trifluoroethyl)pyridine. The existing research predominantly focuses on pyridines with a directly attached trifluoromethyl group. These studies on trifluoromethylpyridines have established their importance as key structural motifs in a variety of active compounds. jst.go.jpresearchoutreach.orgnih.gov However, specific research avenues and contributions concerning the this compound isomer are not documented in the available literature.

Unaddressed Research Challenges and Future Directions in Synthesis

The synthesis of this compound presents a unique set of challenges that are yet to be systematically addressed in published research. While methods for the trifluoromethylation of pyridines are well-established, the introduction of a trifluoroethyl group at the 4-position of the pyridine (B92270) ring requires different synthetic strategies. acs.org

Future research in this area would need to focus on developing efficient and selective synthetic routes. Potential avenues could include:

Cross-coupling reactions: Investigating the coupling of 4-halopyridines with trifluoroethylating agents.

Radical trifluoroethylation: Exploring methods for the direct C-H trifluoroethylation of pyridine.

Building block approach: Synthesizing the pyridine ring from precursors already containing the trifluoroethyl group.

Overcoming the challenges associated with these synthetic pathways will be the first critical step towards unlocking the research potential of this compound.

Emerging Areas for Application in Advanced Materials and Chemical Technologies

Given the lack of dedicated research, the potential applications of this compound in advanced materials and chemical technologies remain purely speculative. However, based on the properties of other fluorinated pyridines, some hypothetical areas of interest could include:

Advanced Materials: The unique properties imparted by the trifluoroethyl group, such as altered lipophilicity and electronic effects, could make this compound a candidate for the development of novel polymers, liquid crystals, or functional materials with specific thermal or optical properties.

Chemical Technologies: It could potentially serve as a ligand in catalysis or as a building block for the synthesis of more complex molecules with applications in electronics or specialty chemicals. chemscene.com

It must be emphasized that these are projections based on related compounds, and dedicated research is required to validate any potential applications.

Integration of Computational and Experimental Methodologies for Rational Design

The rational design of novel molecules and materials based on the this compound scaffold would necessitate a close integration of computational and experimental methodologies.

Computational Approaches Could Be Employed To:

Predict the physicochemical properties of this compound and its derivatives.

Model its interaction with biological targets or material interfaces.

Guide the design of more efficient synthetic routes by calculating reaction energetics and transition states.

Experimental Validation Would Then Be Crucial To:

Confirm the predicted properties and activities.

Optimize reaction conditions for the synthesis of new derivatives.

Evaluate the performance of any resulting materials or technologies.

This synergistic approach would be essential to efficiently explore the chemical space around this compound and to identify promising candidates for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.